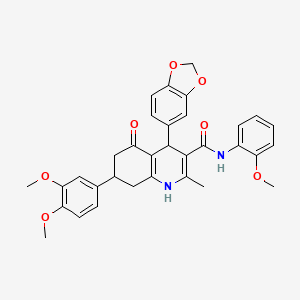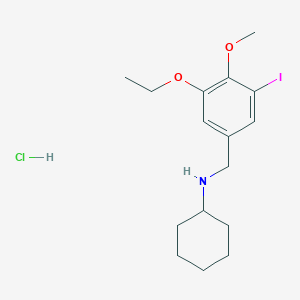![molecular formula C20H24ClN5O3 B4134486 N-(3-chlorophenyl)-N'-{3-[4-(4-nitrophenyl)-1-piperazinyl]propyl}urea](/img/structure/B4134486.png)
N-(3-chlorophenyl)-N'-{3-[4-(4-nitrophenyl)-1-piperazinyl]propyl}urea
Vue d'ensemble
Description
N-(3-chlorophenyl)-N'-{3-[4-(4-nitrophenyl)-1-piperazinyl]propyl}urea is a chemical compound that is commonly known as NPC 1161. It is a urea derivative that has been synthesized for its potential pharmacological applications. NPC 1161 has been studied for its mechanism of action, biochemical and physiological effects, and its potential advantages and limitations in laboratory experiments.
Applications De Recherche Scientifique
NPC 1161 has been studied for its potential pharmacological applications, including its use as an antipsychotic agent. It has been shown to have an affinity for dopamine D2 and serotonin 5-HT2A receptors, which are targets for antipsychotic drugs. NPC 1161 has also been studied for its potential use as a treatment for Alzheimer's disease, as it has been shown to inhibit acetylcholinesterase activity, which is a target for Alzheimer's drugs.
Mécanisme D'action
NPC 1161 has been shown to act as an antagonist at dopamine D2 and serotonin 5-HT2A receptors. This mechanism of action is similar to that of other antipsychotic drugs, which suggests that NPC 1161 may have potential as an antipsychotic agent. NPC 1161 has also been shown to inhibit acetylcholinesterase activity, which may contribute to its potential use as a treatment for Alzheimer's disease.
Biochemical and Physiological Effects:
NPC 1161 has been shown to have a number of biochemical and physiological effects. In animal studies, NPC 1161 has been shown to decrease locomotor activity and increase catalepsy, which are common effects of antipsychotic drugs. NPC 1161 has also been shown to increase acetylcholine levels in the brain, which may contribute to its potential use as a treatment for Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
NPC 1161 has several advantages and limitations for laboratory experiments. One advantage is that it has been shown to have high affinity for dopamine D2 and serotonin 5-HT2A receptors, which makes it a potentially useful tool for studying these receptors. However, NPC 1161 also has limitations, including its relatively low solubility in water, which may make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for research on NPC 1161. One area of research is to further investigate its potential as an antipsychotic agent. This could include studies to assess its efficacy and safety in animal models and clinical trials. Another area of research is to investigate its potential as a treatment for Alzheimer's disease, including studies to assess its ability to improve cognitive function in animal models and clinical trials. Additionally, future research could focus on developing more efficient synthesis methods for NPC 1161, as well as exploring its potential for other pharmacological applications.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-3-[3-[4-(4-nitrophenyl)piperazin-1-yl]propyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O3/c21-16-3-1-4-17(15-16)23-20(27)22-9-2-10-24-11-13-25(14-12-24)18-5-7-19(8-6-18)26(28)29/h1,3-8,15H,2,9-14H2,(H2,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGOPORYJSDYOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)NC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3-bromo-4-methoxybenzyl)thio]-5-(4-butoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4134407.png)
![3-amino-4-(methoxymethyl)-6-methyl-N-(2-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4134422.png)

![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3,6-dichloro-1-benzothiophene-2-carboxamide](/img/structure/B4134432.png)

![2-[4-[4-(allyloxy)-3-ethoxybenzoyl]-1-(cyclopropylmethyl)piperazin-2-yl]ethanol](/img/structure/B4134440.png)
![methyl (4-{[({4-[(4-methoxyphenyl)amino]phenyl}amino)carbonothioyl]amino}phenyl)acetate](/img/structure/B4134458.png)
![2-(1-adamantyl)-N-({[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]amino}carbonothioyl)acetamide](/img/structure/B4134468.png)
![2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4134472.png)
![2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-2-naphthylacetamide](/img/structure/B4134475.png)
![2-[(2,3-dimethylphenoxy)methyl]-5-[(4-nitrobenzyl)thio]-1,3,4-oxadiazole](/img/structure/B4134480.png)
![2-{[2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)ethyl]amino}-N-(3-methylphenyl)-5-nitrobenzamide](/img/structure/B4134481.png)
![4-isobutoxy-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}benzamide](/img/structure/B4134482.png)
![4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}-N-(3-methylphenyl)-3-nitrobenzamide](/img/structure/B4134491.png)
